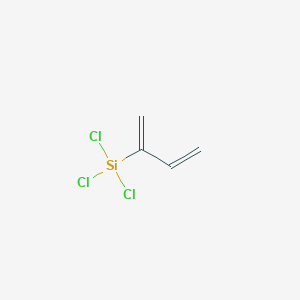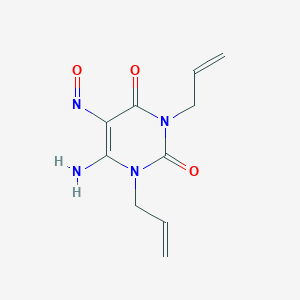
(s)-1-(tert-butyldimethylsilyloxy)propan-2-amine
Overview
Description
(s)-1-(tert-butyldimethylsilyloxy)propan-2-amine is a chiral compound with significant importance in organic synthesis and medicinal chemistry. The compound features a tert-butyldimethylsilyloxy group, which is often used as a protecting group for alcohols in organic synthesis. The presence of the amino group adds to its versatility, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-1-(tert-butyldimethylsilyloxy)propan-2-amine typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The amino group can be introduced through various methods, including reductive amination or nucleophilic substitution reactions. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture-sensitive reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the desired reaction conditions and minimizing human error.
Chemical Reactions Analysis
Types of Reactions
(s)-1-(tert-butyldimethylsilyloxy)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the silyl protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction can produce primary amines.
Scientific Research Applications
(s)-1-(tert-butyldimethylsilyloxy)propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active peptides.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (s)-1-(tert-butyldimethylsilyloxy)propan-2-amine involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the silyloxy group can provide steric protection and influence the compound’s reactivity. These interactions can modulate the activity of enzymes and receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-tert-butyldimethylsilyloxypropane: The enantiomer of the compound with similar chemical properties but different biological activity.
2-Amino-2-methyl-1-propanol: A structurally similar compound without the silyloxy group, used in different synthetic applications.
tert-Butyldimethylsilyl chloride: A reagent used for the protection of hydroxyl groups, similar in function but not in structure.
Uniqueness
(s)-1-(tert-butyldimethylsilyloxy)propan-2-amine is unique due to its combination of a chiral center, an amino group, and a silyloxy protecting group. This combination provides a versatile platform for various chemical transformations and biological applications, making it a valuable compound in both research and industry.
Properties
Molecular Formula |
C9H23NOSi |
|---|---|
Molecular Weight |
189.37 g/mol |
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]oxypropan-2-amine |
InChI |
InChI=1S/C9H23NOSi/c1-8(10)7-11-12(5,6)9(2,3)4/h8H,7,10H2,1-6H3 |
InChI Key |
KSYYTARALLSQRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO[Si](C)(C)C(C)(C)C)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(Benzyloxy)carbonyl]amino}-4-sulfamoylbutanoic acid](/img/structure/B8582900.png)
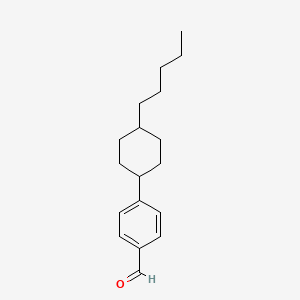
![1-Benzyl-8-methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepine](/img/structure/B8582923.png)
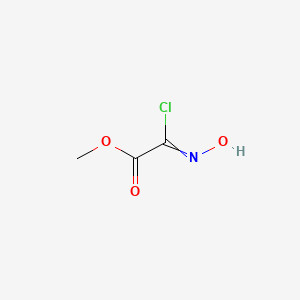
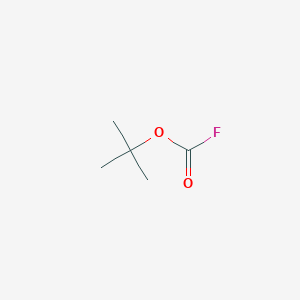
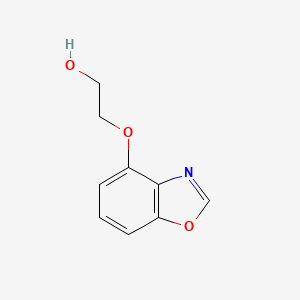
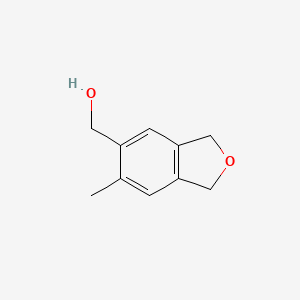
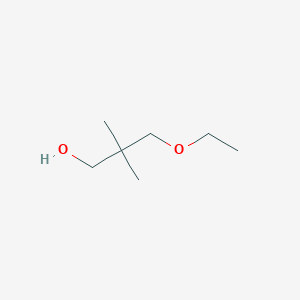
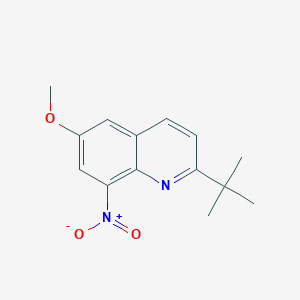
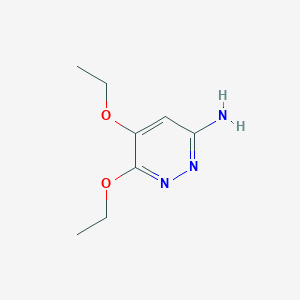
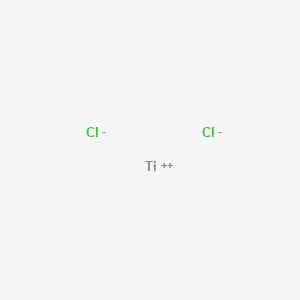
![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4-chloroaniline](/img/structure/B8582991.png)
